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Compound of Interest

Compound Name: Kuwanon E

Cat. No.: B8033896 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Kuwanon E, a

prenylated flavonoid isolated from the root bark of the mulberry tree (Morus alba L.). The

information presented herein is crucial for the identification, characterization, and further

investigation of this compound for potential therapeutic applications.

Mass Spectrometry Data
High-resolution mass spectrometry confirms the molecular formula of Kuwanon E as

C₂₅H₂₈O₆, with a corresponding molecular weight of 424.49 g/mol .

Table 1: Mass Spectrometry Data for Kuwanon E

Ionization Mode
Mass-to-Charge
Ratio (m/z)

Relative Intensity
(%)

Inferred Fragment

EI-MS 424 [M]⁺ 28 Molecular Ion

203 100 C₁₂H₁₁O₃⁺

165 20 C₁₀H₅O₂⁺
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
The structural elucidation of Kuwanon E has been achieved through comprehensive 1D and

2D NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts,

coupling constants, and assignments.

Table 2: ¹H NMR Spectroscopic Data for Kuwanon E (in Acetone-d₆)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

3-H 2.75 dd 3, 17

3.11 dd 13, 17

2-H 5.48 dd 3, 13

6-H 5.91 d 2

8-H 5.94 d 2

3'-H 6.38 d 8.5

6'-H 6.95 d 8.5

2''-H 5.25 t 7

6''-H 5.08 m

1''-H₂ 3.25 d 7

4''-H₂ 2.05 m

5''-H₂ 2.05 m

3''-CH₃ 1.62 s

7''-CH₃ 1.55 s

8''-CH₃ 1.68 s

5-OH 12.20 s
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Table 3: ¹³C NMR Spectroscopic Data for Kuwanon E (in Acetone-d₆)
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Carbon Chemical Shift (δ, ppm)

2 79.8

3 43.4

4 197.0

4a 102.5

5 164.8

6 96.1

7 167.6

8 95.2

8a 163.1

1' 114.7

2' 156.4

3' 103.2

4' 158.4

5' 108.0

6' 131.0

1'' 22.0

2'' 123.0

3'' 131.0

4'' 40.2

5'' 26.3

6'' 124.9

7'' 130.9

8'' 25.6
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3''-CH₃ 16.0

7''-CH₃ 17.6

Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques

for natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. The sample was

dissolved in a deuterated solvent, typically acetone-d₆. Chemical shifts (δ) are reported in parts

per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling

constants (J) are given in Hertz (Hz). Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC)

NMR experiments were performed to establish the complete assignments of all proton and

carbon signals.

Mass Spectrometry (MS)
Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The sample

was introduced, and the resulting fragmentation pattern was analyzed to determine the

molecular weight and elemental composition of the parent compound and its fragments.

Spectroscopic Data Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

structure elucidation of a natural product like Kuwanon E.
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Caption: Workflow for the isolation and structural elucidation of Kuwanon E.

To cite this document: BenchChem. [Spectroscopic Profile of Kuwanon E: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8033896#spectroscopic-data-of-kuwanon-e-nmr-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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